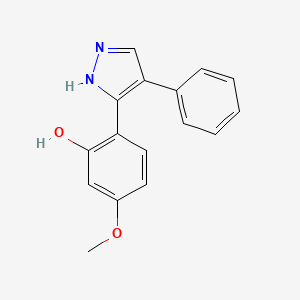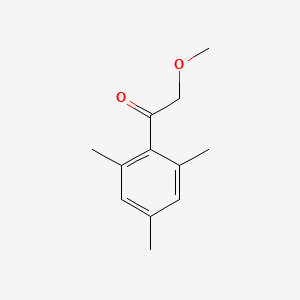![molecular formula C17H18ClFN4O2 B2573435 4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine CAS No. 946248-20-0](/img/structure/B2573435.png)
4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-chloro-4-fluorobenzoyl group and a pyrimidine ring substituted with methoxy and methyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial applications.
準備方法
The synthesis of 4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperazine intermediate: The piperazine ring is first synthesized and then substituted with the 2-chloro-4-fluorobenzoyl group through a nucleophilic substitution reaction.
Formation of the pyrimidine intermediate: The pyrimidine ring is synthesized separately, incorporating the methoxy and methyl groups.
Coupling of intermediates: The piperazine and pyrimidine intermediates are then coupled under specific reaction conditions to form the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
作用機序
The mechanism of action of 4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes and biochemical reactions.
類似化合物との比較
4-[4-(2-chloro-4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine can be compared with similar compounds, such as:
4-[4-(4-fluorobenzoyl)piperazin-1-yl]benzonitrile: This compound shares the piperazine and fluorobenzoyl moieties but differs in the substitution pattern on the aromatic ring.
2-fluorobenzoic acid derivatives: These compounds have similar fluorobenzoyl groups but lack the piperazine and pyrimidine rings.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for diverse applications.
特性
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O2/c1-11-20-15(10-16(21-11)25-2)22-5-7-23(8-6-22)17(24)13-4-3-12(19)9-14(13)18/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYXRMBNNBSUBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
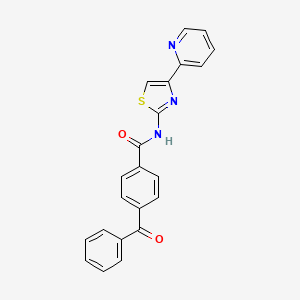
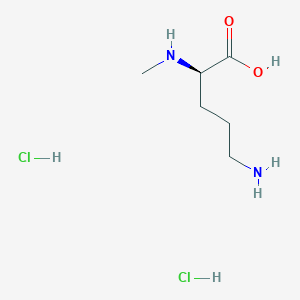
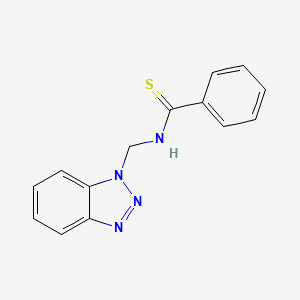
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide](/img/structure/B2573357.png)
![[2-Amino-2-(2-methylphenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2573358.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-ethoxyphenyl)prop-2-enoate](/img/structure/B2573359.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2573361.png)
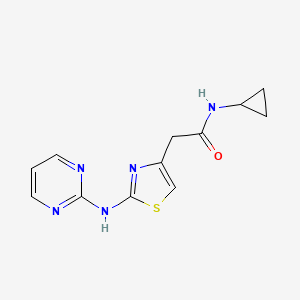
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dioxoisoindolin-5-yl)acetamide](/img/structure/B2573369.png)
![N-[2-Methyl-3-(4-methylpiperazin-1-yl)propyl]-1-prop-2-ynylpiperidine-2-carboxamide](/img/structure/B2573370.png)
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2573371.png)
![5-Phenyl-3-(phenylsulfanyl)-2-[(phenylsulfonyl)methyl]-2-cyclohexen-1-one](/img/structure/B2573373.png)
